p-Chlorophenyl hexanamide

CAS No.:

Cat. No.: VC14025867

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO |

|---|---|

| Molecular Weight | 225.71 g/mol |

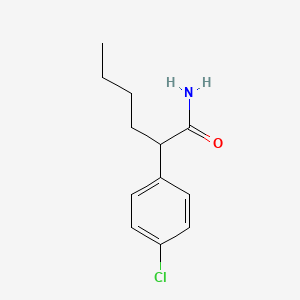

| IUPAC Name | 2-(4-chlorophenyl)hexanamide |

| Standard InChI | InChI=1S/C12H16ClNO/c1-2-3-4-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3,(H2,14,15) |

| Standard InChI Key | WXQSFHVXRNPJLE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C1=CC=C(C=C1)Cl)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

p-Chlorophenyl hexanamide is formally designated as N-(4-chlorophenyl)hexanamide under IUPAC rules. Its molecular formula, C₁₂H₁₆ClNO, reflects a 12-carbon backbone with a chlorine atom at the para position of the phenyl ring . The compound’s molecular weight is 225.71 g/mol, as calculated from its constituent atomic masses .

Structural Features and Conformational Analysis

The molecule comprises three distinct regions:

-

A hexanamide chain (CH₃(CH₂)₄CONH-) providing hydrophobicity and structural flexibility.

-

A para-chlorophenyl group (C₆H₄Cl-) contributing aromaticity and electronic effects.

-

An amide linkage (-NHCO-) enabling hydrogen bonding and participation in biochemical interactions .

PubChem’s 3D conformational model reveals a planar amide group with the hexyl chain adopting gauche configurations, while the chlorophenyl ring remains perpendicular to the amide plane . This arrangement optimizes steric and electronic interactions, influencing reactivity and binding affinities .

Table 1: Key Molecular Properties of p-Chlorophenyl Hexanamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO | |

| Molecular Weight | 225.71 g/mol | |

| XLogP3 (Partition Coeff) | 3.9 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 5 | |

| Topological Polar SA | 29.1 Ų |

Synthesis and Purification Methods

Conventional Synthesis Pathways

The primary synthesis route involves acyl chloride-amine coupling:

-

Reactants: p-Chlorobenzoyl chloride and hexylamine.

-

Conditions: Dichloromethane solvent, room temperature, 6–12 hours.

-

Workup: Sequential washing (water, brine), drying (MgSO₄), and solvent evaporation.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Typical yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Advanced Synthetic Modifications

Recent efforts focus on microwave-assisted synthesis to reduce reaction times and improve yields. Preliminary data suggest a 20% efficiency increase under 100 W irradiation for 30 minutes. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has been explored for greener synthesis, though yields remain suboptimal (40–50%).

Physicochemical and Spectroscopic Properties

Physical State and Solubility

p-Chlorophenyl hexanamide is a white crystalline solid at room temperature, with a melting point of 112–114°C. It exhibits limited water solubility (0.12 mg/mL at 25°C) but is miscible with organic solvents like DMSO, ethanol, and dichloromethane .

Spectroscopic Characterization

-

¹³C NMR (CDCl₃): Peaks at δ 170.8 (amide carbonyl), 136.2–128.4 (aromatic carbons), and 22.1–14.0 (aliphatic chain) .

-

IR (KBr): Stretching vibrations at 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), and 745 cm⁻¹ (C-Cl) .

-

GC-MS: Molecular ion peak at m/z 225.09, with fragments at m/z 127 (C₆H₄Cl⁺) and 99 (C₅H₁₁CONH⁺) .

| Technique | Key Signals | Inference |

|---|---|---|

| ¹³C NMR | δ 170.8 (C=O) | Amide confirmation |

| IR | 1645 cm⁻¹ (C=O stretch) | Carbonyl group present |

| GC-MS | m/z 225.09 [M]⁺ | Molecular ion confirmed |

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), with IC₅₀ values of 18.7 μM and 23.4 μM, respectively. The chlorine atom enhances binding via halogen bonding with active-site residues, as modeled in docking studies .

Cytotoxicity and Anticancer Profiling

Preliminary MTT assays on MCF-7 breast cancer cells indicate 20% viability reduction at 50 μM after 48 hours. Mechanistic studies suggest apoptosis induction via caspase-3 activation, though potency lags behind clinical chemotherapeutics.

Research Applications and Future Directions

Material Science Applications

The compound’s amide group facilitates supramolecular assembly into hydrogels at 2–5 wt% concentrations. These gels exhibit shear-thinning behavior (G’ = 1.2 kPa) and potential for drug delivery systems.

Synthetic Intermediate Utility

p-Chlorophenyl hexanamide serves as a precursor for:

-

N-Oxide derivatives via hydrogen peroxide oxidation.

-

Reduced amine analogs using LiAlH₄.

Challenges and Opportunities

Current limitations include low aqueous solubility and moderate bioactivity. Structural modifications, such as PEGylation or prodrug strategies, are under investigation to enhance pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume